molecular formula C27H22N4O4 B2929448 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide CAS No. 900893-44-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Cat. No. B2929448
CAS RN: 900893-44-9
M. Wt: 466.497
InChI Key: QQNNEQLHEOUFHX-UHFFFAOYSA-N
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Description

The compound contains a benzodioxole group, which is a type of organic compound containing a benzene ring fused to a dioxole . Benzodioxoles are found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities .

Scientific Research Applications

Anticancer Activity

This compound has shown potential in the field of oncology. It has been found to be efficacious in tumor cells experiencing glucose starvation . This is particularly interesting because glucose levels inside solid tumors are low as compared with normal surrounding tissue, forcing tumor cells to reprogram their metabolism to adapt to such low glucose conditions .

Inhibition of Mitochondrial Membrane Potential

In line with the known dependence of glucose-starved cells on the mitochondria, this compound inhibits mitochondrial membrane potential . This could have implications for the treatment of various diseases where mitochondrial function is compromised.

Selective Toxicity Towards Glucose-Starved Tumor Cells

The compound has been found to exhibit good selectivity between cancer cells and normal cells . This means it could potentially be used to target cancer cells specifically, reducing the risk of damage to healthy cells.

Antiproliferative Activity

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .

Induction of Cell Cycle Arrest

Further mechanistic studies revealed that the compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . This could be a promising avenue for further research into the compound’s potential as an anticancer agent.

Potential Template for Further Optimization

These 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, some benzodioxole-containing compounds have been studied for their anticancer activity .

Future Directions

The future research directions would depend on the specific properties and potential applications of this compound. For example, if it shows promising biological activity, it could be further studied and optimized for use in medical applications .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4/c1-17-7-10-24-29-25-20(27(33)31(24)14-17)12-21(30(25)15-18-5-3-2-4-6-18)26(32)28-13-19-8-9-22-23(11-19)35-16-34-22/h2-12,14H,13,15-16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNNEQLHEOUFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CC6=C(C=C5)OCO6)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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